1-((4-乙氧基-2,5-二甲基苯基)磺酰基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

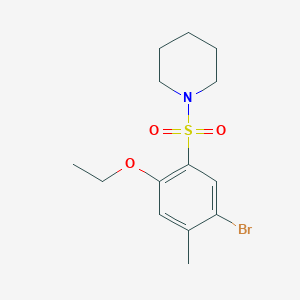

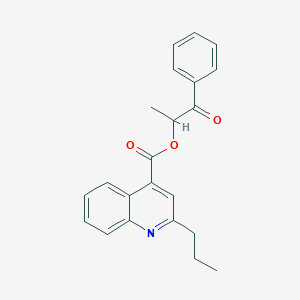

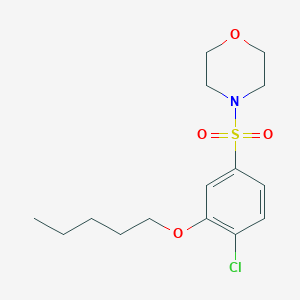

1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C16H24N2O4S . It has an average mass of 297.413 Da and a monoisotopic mass of 297.139862 Da .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of such compounds .作用机制

1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide acts as a selective positive allosteric modulator (PAM) of the NMDA receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. By doing so, 1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide can increase the amplitude of NMDA receptor-mediated currents and enhance synaptic plasticity, which is the ability of neurons to change their structure and function in response to experience.

Biochemical and Physiological Effects

1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. For example, it has been demonstrated to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that is thought to underlie learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity.

实验室实验的优点和局限性

One advantage of using 1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide in lab experiments is that it is a selective PAM of the NMDA receptor, which means that it does not affect other types of glutamate receptors. This allows researchers to specifically study the role of the NMDA receptor in various physiological processes. However, one limitation of using 1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is that it has a relatively short half-life in vivo, which means that it may not be suitable for long-term studies.

未来方向

There are several future directions for research on 1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide. One area of interest is its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and depression. Another area of interest is its role in synaptic plasticity and learning and memory, particularly in the context of aging and neurodegenerative diseases. Additionally, further research is needed to understand the pharmacokinetics and safety profile of 1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide in vivo.

合成方法

1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-ethoxy-2,5-dimethylphenylsulfonyl chloride with piperidine-4-carboxamide in the presence of a base. The resulting product is then purified through column chromatography to obtain 1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide in its pure form.

科学研究应用

对“1-((4-乙氧基-2,5-二甲基苯基)磺酰基)哌啶-4-甲酰胺”的全面分析

哌啶衍生物介绍: 哌啶衍生物在制药行业中至关重要,是药物开发的关键组成部分。 所讨论的化合物,“1-((4-乙氧基-2,5-二甲基苯基)磺酰基)哌啶-4-甲酰胺”,是具有潜在应用于各种药理学领域的哌啶衍生物 .

合成和化学性质: 哌啶衍生物的合成涉及分子内和分子间反应,导致各种取代哌啶、螺哌啶、稠合哌啶和哌啶酮的形成。 这些过程对于创建用于药学用途的生物活性化合物至关重要 .

药理学应用: 哌啶衍生物存在于二十多种药物类别中,包括生物碱。 它们被用于潜在药物的发现和生物学评估,特别是那些含有哌啶部分的药物 .

生物活性: 哌啶衍生物的生物活性是一个重要的研究领域。 这些化合物由于其多种药理学特性,通常被评估其在各种疾病中的潜在治疗效果 .

药物设计和开发: 哌啶衍生物在药物设计中至关重要,有助于新药的结构组成。 它们的通用性允许创建具有特定靶向作用的药物 .

高级药代动力学: 了解哌啶衍生物的药代动力学对于开发有效药物至关重要。 该领域的研究集中于这些化合物的吸收、分布、代谢和排泄特性 .

神经药理学: 鉴于与天然神经递质的结构相似性,哌啶衍生物经常被探索其神经药理学应用。 它们可能会影响各种神经通路和受体 .

医学的未来前景: 对包括“1-((4-乙氧基-2,5-二甲基苯基)磺酰基)哌啶-4-甲酰胺”在内的哌啶衍生物的持续研究为未来的医学突破提供了希望。 这些化合物可能导致针对一系列疾病的新疗法的开发 .

属性

IUPAC Name |

1-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-4-22-14-9-12(3)15(10-11(14)2)23(20,21)18-7-5-13(6-8-18)16(17)19/h9-10,13H,4-8H2,1-3H3,(H2,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZZBEPEBADUBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Pentyloxyphenyl)sulfonyl]piperidine](/img/structure/B500480.png)

![1-[3-methyl-4-(pentyloxy)benzenesulfonyl]-1H-imidazole](/img/structure/B500482.png)

![1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]pyrrolidine](/img/structure/B500483.png)

![4-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500487.png)